6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Overview
Description
6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H18ClN3O and its molecular weight is 351.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound’s interaction with CDK2 involves essential hydrogen bonding with Leu83, as confirmed by molecular docking simulations .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the active site of CDK2, forming hydrogen bonds with key amino acids such as leucine 83, which stabilizes the enzyme-inhibitor complex . This interaction disrupts the phosphorylation of target proteins, thereby inhibiting cell proliferation.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It also affects cell signaling pathways by inhibiting the activity of CDK2, which is essential for the progression of the cell cycle . Additionally, the compound has been shown to modulate gene expression, particularly genes involved in cell proliferation and apoptosis . These effects collectively contribute to its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding to the active site of CDK2 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets required for cell cycle progression . The compound’s structure allows it to fit snugly into the ATP-binding pocket of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This inhibition leads to the accumulation of cells in the G1 phase and subsequent induction of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, maintaining its inhibitory activity for extended periods . Prolonged exposure to the compound can lead to the development of resistance in some cell lines, necessitating combination therapy with other agents . Long-term studies have shown that the compound can induce sustained cell cycle arrest and apoptosis, with minimal degradation over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to maximize its anti-cancer effects while minimizing adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is hydroxylated by cytochrome P450 enzymes, followed by conjugation with glucuronic acid . These metabolic transformations increase the compound’s solubility, facilitating its excretion via the kidneys . The interactions with metabolic enzymes can also influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which can affect its intracellular concentration and distribution . Additionally, binding proteins in the plasma can influence the compound’s bioavailability and tissue distribution . These factors collectively determine the compound’s pharmacokinetic profile and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s ability to cross the nuclear membrane allows it to interact directly with nuclear enzymes such as CDK2 . Post-translational modifications and targeting signals may also influence its localization to specific subcellular compartments . This localization is crucial for its inhibitory activity and overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
6-benzyl-2-(3-chlorophenyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O/c21-16-8-4-7-15(11-16)19-22-18-9-10-24(13-17(18)20(25)23-19)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2,(H,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAFEAWHWOQIOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.